molecular formula C3H6N2O3 B1294780 Hydantoic acid CAS No. 462-60-2

Hydantoic acid

Cat. No.: B1294780
CAS No.: 462-60-2
M. Wt: 118.09 g/mol
InChI Key: KZVRXPPUJQRGFN-UHFFFAOYSA-N
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Description

Hydantoic acid, also known as N-carbamoylglycine, is an organic compound with the chemical formula C₃H₆N₂O₃. It is a derivative of glycine and urea, featuring a carboxylic acid group and a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydantoic acid can be synthesized through several methods. One common approach involves the reaction of glycine with urea in the presence of an alkali. This reaction typically occurs under mild heating conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced from uric acid. The process involves the hydrolysis of uric acid, which yields this compound as one of the products. This method is advantageous due to the availability of uric acid as a starting material .

Chemical Reactions Analysis

Types of Reactions: Hydantoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxalic acid and urea.

    Reduction: Various amino acids.

    Substitution: Esters and amides

Mechanism of Action

The mechanism of action of hydantoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Hydantoic acid can be compared with other similar compounds, such as:

    Hydantoin: Both compounds contain a urea moiety, but hydantoin has a cyclic structure, making it more rigid and less reactive.

    Glycoluric Acid: Similar to hydantoic

Properties

IUPAC Name

2-(carbamoylamino)acetic acid
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InChI

InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)
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InChI Key

KZVRXPPUJQRGFN-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)NC(=O)N
Source PubChem
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Molecular Formula

C3H6N2O3
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DSSTOX Substance ID

DTXSID7060045
Record name Glycine, N-(aminocarbonyl)-
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Molecular Weight

118.09 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydantoic acid
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Vapor Pressure

0.000247 [mmHg]
Record name Hydantoic acid
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CAS No.

462-60-2
Record name Hydantoic acid
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Record name Hydantoic acid
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Record name Glycine, N-(aminocarbonyl)-
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Record name N-CARBAMOYLGLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of hydantoic acid?

A1: this compound has the molecular formula C3H6N2O3 and a molecular weight of 118.09 g/mol.

Q2: What are the key spectroscopic features that characterize this compound?

A2: Spectroscopic analysis of this compound reveals specific characteristics. For instance, [] infrared spectroscopy highlights the presence of carbonyl groups while [] proton nuclear magnetic resonance (1H NMR) provides insights into the arrangement of hydrogen atoms within the molecule.

Q3: How stable is this compound under various pH conditions?

A3: this compound demonstrates varying stability depending on the pH. Under neutral to basic conditions, esters of this compound are readily converted to their corresponding hydantoins. [] Specifically, at pH 7.4 and 37°C, these esters have a half-life of less than 20 minutes. [] In contrast, they show greater stability at 25°C and pH 6.0, remaining stable for several hours. []

Q4: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of this compound?

A4: Research suggests that β-N',N'-diethylaminoethyl esters of this compound could serve as potential water-soluble prodrugs for hydantoins. [, ] These esters exhibit good water solubility up to pH 8, likely due to their protonated form. [, ]

Q5: What is the role of this compound in the synthesis of hydantoins?

A5: Hydantoic acids serve as crucial intermediates in the synthesis of hydantoins. [, ] They can be cyclized to form hydantoins under various conditions, including acidic, basic, and neutral environments. [, , , ]

Q6: Can you elaborate on the mechanism of this compound cyclization?

A6: Cyclization of this compound amides to hydantoins often involves a tetrahedral intermediate. [] Studies utilizing 18O exchange experiments have confirmed that the formation of the carbon-nitrogen (C-N) bond is the rate-determining step in this process. [] The presence of substituents on the this compound molecule can significantly influence the reaction rate and pathway. [, , ]

Q7: Are there any specific examples of reactions involving this compound derivatives?

A7: Yes, several research papers highlight reactions involving this compound derivatives. For instance, the reaction of taurine with α-naphthylisocyanate yields a corresponding this compound derivative. [] Additionally, the alkaline treatment of specific benzoyl derivatives of this compound leads to the formation of hydantoins, ureas, and other this compound derivatives through rearrangement reactions. [, ]

Q8: How is computational chemistry employed in understanding this compound reactivity?

A8: Computational methods like molecular mechanics (MM3) have been utilized to calculate strain energies of reactants and tetrahedral intermediates in this compound cyclization. [] These calculations help explain the observed gem-dimethyl effects on reaction rates, showing how strain differences between reactants and transition states contribute to the observed rate variations. [, , ]

Q9: What is the impact of structural modifications on the activity of this compound derivatives?

A9: Introducing substituents like methyl groups can drastically alter the reactivity of this compound derivatives. For instance, a gem-dimethyl effect, where two methyl groups are attached to the same carbon atom, can accelerate the cyclization rate by several orders of magnitude. [] Conversely, the strategic placement of methyl groups can hinder proton transfer steps, leading to a significant decrease in reaction rates. [, ]

Q10: What is the metabolic fate of this compound in biological systems?

A10: Studies on the metabolism of hydantoins, compounds closely related to this compound, reveal insights into their metabolic fate. Research shows that a small portion of administered hydantoin is excreted unchanged, while a larger proportion is metabolized and excreted as this compound and other metabolites. [, , ] For example, in humans and dogs, around 1-5% of diphenylhydantoin is excreted as its corresponding this compound. [, ]

Q11: Are there any known biological activities associated with this compound derivatives?

A11: While this compound itself may not have prominent biological activities, its derivatives exhibit noteworthy effects. For example, certain this compound derivatives have shown potential as fungicides and herbicides, with low toxicity to fish and mammals. [] Additionally, some derivatives have been investigated for their anticonvulsant activity in animal models. [, ]

Q12: What analytical techniques are employed to study this compound and its derivatives?

A12: Various analytical methods are utilized to characterize and quantify this compound and its derivatives. These include:

  • High-performance liquid chromatography (HPLC): This technique is valuable for separating and quantifying this compound and related compounds in complex mixtures, such as biological samples or reaction mixtures. [, ]
  • Gas chromatography-mass spectrometry (GC-MS): GC-MS is used for identifying and quantifying different components within a sample, including this compound derivatives. []
  • Spectroscopic techniques: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for structural characterization and studying the interactions of this compound derivatives. [, , , , ]

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